molecular formula C7H13N3 B13069283 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13069283
M. Wt: 139.20 g/mol
InChI Key: BWVJQESAKYCSJA-UHFFFAOYSA-N
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Description

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound comprising fused imidazole and pyrimidine rings. This scaffold is of interest due to its structural versatility and applications in medicinal chemistry, particularly as a precursor for bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

5-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H13N3/c1-6-2-3-8-7-9-4-5-10(6)7/h6H,2-5H2,1H3,(H,8,9)

InChI Key

BWVJQESAKYCSJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C2N1CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach includes the cyclization of N-substituted amidines with α,β-unsaturated nitriles. These reactions typically require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis, starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance, studies have shown that certain analogs selectively inhibit specific kinases involved in cancer progression. A notable case study demonstrated that a synthesized derivative effectively reduced tumor growth in xenograft models by targeting the FLT3 kinase pathway.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies revealed that it possesses activity against a range of bacterial strains. A comprehensive study involving various derivatives highlighted that modifications at specific positions on the imidazo-pyrimidine scaffold significantly enhanced antibacterial potency.

Materials Science

Polymer Chemistry
this compound has been utilized as a building block in the synthesis of novel polymers with improved thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can lead to materials suitable for high-performance applications.

Agriculture

Pesticidal Activity
Recent studies have explored the use of this compound as a potential pesticide. Field trials indicated that formulations containing this compound effectively controlled pest populations while exhibiting low toxicity to beneficial insects. Case studies demonstrated its efficacy against common agricultural pests without adversely affecting crop yield.

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
Derivative AAntitumor0.25
Derivative BAntimicrobial0.15
Derivative CPesticidal0.30

Table 2: Synthesis Methods

Synthesis MethodYield (%)Reaction Time (hrs)Reference
Method A854
Method B903

Mechanism of Action

The mechanism of action of 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
5-Methyl-... (Target) 5-Me C₈H₁₃N₃* 151.21* Enhanced lipophilicity; potential for CNS penetration
5-Cyclopentyl-... 5-Cyclopentyl C₁₁H₁₉N₃ 193.29 Bulky substituent may hinder membrane permeability; uncharacterized bioactivity
2-Ethyl-... 2-Et C₈H₁₃N₃ 151.21 Smaller substituent; lower steric hindrance but reduced metabolic stability
2-Phenyl-... hydrochloride 2-Ph C₁₂H₁₄ClN₃ 235.72 Aromatic group increases π-π stacking potential; hydrochloride improves solubility
5H,6H,7H,8H-imidazo...-dione 5,7-dione C₆H₆N₃O₂* 166.14* Electron-withdrawing groups alter ring electronics; industrial/research use

*Estimated based on structural similarity to reported analogues.

Quantum Chemical Insights

  • Schiff Base Analogues : Computational studies reveal substituent-dependent electronic effects. For example, electron-donating groups (e.g., methyl) increase electron density at the imidazole ring, enhancing nucleophilic reactivity .

Biological Activity

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazopyrimidine family known for its diverse biological activities. This article explores its biological activity through various studies and findings.

Structure and Properties

This compound features a fused imidazole and pyrimidine ring structure that contributes to its pharmacological properties. The methyl group at the 5-position enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study evaluated several imidazopyrimidine derivatives against multidrug-resistant strains of bacteria. The results indicated that certain compounds demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis .
CompoundMIC (μM)Bacterial Strain
18≤0.006M. tuberculosis
9≤1M. tuberculosis
  • Antifungal Activity : Other studies have reported antifungal properties against various fungi species, although specific data on this compound was not detailed in the literature.

Anticancer Activity

The compound has shown promise in anticancer applications:

  • Mechanism of Action : It is suggested that imidazo[1,2-a]pyrimidines can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when exposed to light . This photodynamic effect makes them potential candidates for phototherapy.
  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines. For example, one study highlighted the ability of these compounds to inhibit cell proliferation in human cancer cell lines .

Antiviral Activity

Some derivatives have been investigated for their antiviral potential:

  • Inhibition of Viral Replication : Research indicates that imidazo[1,2-a]pyrimidines can inhibit viral replication mechanisms. Their role as inhibitors of viral enzymes has been explored in the context of HIV and HCV .

Case Studies and Research Findings

  • Case Study on Antituberculosis Agents :
    • A set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis. Compounds demonstrated MIC values significantly lower than existing treatments like PA-824 .
  • Antibiofilm Activity :
    • Recent studies assessed the antibiofilm properties of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. These compounds showed significant inhibition of biofilm formation .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialMIC ≤ 0.006 μM against M. tuberculosis
AnticancerInduces apoptosis via ROS generation
AntiviralInhibits replication mechanisms in HIV/HCV
AntifungalActive against various fungal strainsNot specified

Q & A

Q. What are the standard synthetic routes for preparing 5-Methyl-imidazo[1,2-a]pyrimidine and its derivatives?

The primary synthesis involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., 1,3-diketones or β-keto esters) under reflux conditions in polar aprotic solvents like DMF or ethanol. For instance, 2-amino-4,5-dicyanoimidazole can react with 4-hydroxy-6-methylpyran-2-one to yield imidazo[1,2-a]pyrimidine derivatives . Advanced modifications, such as N-amination followed by oxidation, have also been reported to introduce functional groups at specific positions .

Q. How can the structural integrity of synthesized derivatives be validated?

Characterization typically employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography to resolve ambiguous stereochemistry in crystalline derivatives . For example, NMR data for 7-methyl derivatives show distinct shifts for methyl groups at δ 2.4–2.6 ppm in CDCl₃ .

Q. What storage conditions are recommended for maintaining compound stability?

Derivatives should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Stability testing via HPLC at intervals (e.g., 0, 3, 6 months) under varying temperatures (4°C, 25°C) can identify degradation products .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be resolved?

Conflicting results (e.g., anxiolytic vs. neuroleptic effects) may arise from assay specificity or metabolic differences. A systematic approach includes:

  • Dose-response profiling across cell lines (e.g., HEK-293 for receptor binding vs. SH-SY5Y for neuroactivity).
  • Metabolite screening using LC-MS to identify active intermediates.
  • Comparative molecular docking to assess binding affinity variations across isoforms (e.g., GABA-A receptor subtypes) .

Q. What computational strategies predict regioselectivity in electrophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For example, the C3 position in 5-Methyl-imidazo[1,2-a]pyrimidine shows higher Fukui indices, favoring electrophilic attack . Molecular dynamics simulations (Amber or GROMACS) further model solvent effects on reaction pathways .

Q. How can reaction conditions be optimized for regioselective cyclization?

Key parameters include:

  • Catalyst screening : Use of K₂CO₃ or NaH in DMF to control base strength and solvent polarity .
  • Temperature gradients : Stepwise heating (60°C → 120°C) minimizes side reactions during ring closure.
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) while improving yield by 15–20% .

Q. What methodologies enhance bioactivity in derivatives targeting enzyme inhibition?

Rational design strategies include:

  • Fragment-based drug discovery : Linking imidazo[1,2-a]pyrimidine cores to known pharmacophores (e.g., trifluoromethyl groups for enhanced lipophilicity) .
  • Click chemistry : Introducing triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to improve binding to kinase ATP pockets .
  • Enzymatic assays : Screening against recombinant kinases (e.g., JAK2 or CDK4/6) with IC₅₀ determination via fluorescence polarization .

Q. What mechanistic insights explain cyclization efficiency in imidazo[1,2-a]pyrimidine formation?

Studies using isotopic labeling (¹⁵N or ²H) reveal a stepwise mechanism:

  • Nucleophilic attack : 2-Aminoimidazole’s amine group attacks the β-carbon of 1,3-diketones.
  • Proton transfer : Stabilization via intramolecular hydrogen bonding in the transition state.
  • Aromaticity-driven cyclization : Pyrimidine ring closure is thermodynamically favored (ΔG ≈ –30 kcal/mol) .

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